

Application Note: Mass Spectrometry

Fragmentation Analysis of 3,3-Diphenyldihydrofuran-2(3H)-one

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Compound of Interest

Compound Name: 3,3-Diphenyldihydrofuran-2(3H)-one

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Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of **3,3-Diphenyldihydrofuran-2(3H)-one** (also known as α,α -Diphenyl- γ -butyrolactone). Understanding the fragmentation behavior of this and related compounds is crucial for its identification and characterization in various research and development settings, including synthetic chemistry and drug development. This note outlines the major fragment ions observed, proposes a detailed fragmentation pathway, and provides a representative experimental protocol for its analysis.

Introduction

3,3-Diphenyldihydrofuran-2(3H)-one is a lactone derivative featuring a gem-diphenyl substitution at the α -position to the carbonyl group. Its molecular structure presents several potential sites for fragmentation under mass spectrometry conditions. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a characteristic fingerprint for structural elucidation. The analysis of this fragmentation pattern is essential for confirming the compound's identity in complex mixtures and for understanding its chemical stability.

Molecular Structure and Properties

- IUPAC Name: 3,3-diphenyloxolan-2-one[1]
- Molecular Formula: C₁₆H₁₄O₂[1]
- Molecular Weight: 238.28 g/mol [1]
- CAS Number: 956-89-8[1]

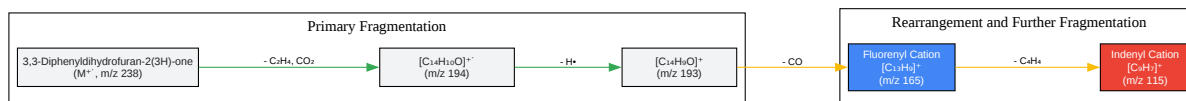
Mass Spectrometry Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of **3,3-Diphenyldihydrofuran-2(3H)-one**, based on data from the NIST Mass Spectrometry Data Center.[1] Please note that relative abundance data is not publicly available.

m/z	Proposed Ion Structure	Notes
238	[C ₁₆ H ₁₄ O ₂] ⁺	Molecular Ion (M ⁺)
194	[C ₁₄ H ₁₀ O] ⁺	Loss of CO ₂ and C ₂ H ₄
193	[C ₁₄ H ₉ O] ⁺	Loss of a hydrogen radical from the m/z 194 fragment
165	[C ₁₃ H ₉] ⁺	Fluorenyl cation, a common fragment for diphenyl compounds
115	[C ₉ H ₇] ⁺	Indenyl cation

Proposed Fragmentation Pathway

The fragmentation of **3,3-Diphenyldihydrofuran-2(3H)-one** under electron ionization is primarily driven by the stability of the resulting carbocations, particularly those involving the diphenylmethyl moiety. The proposed pathway accounts for the major observed ions.



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Caption: Proposed EI fragmentation pathway for **3,3-Diphenyldihydrofuran-2(3H)-one**.

Description of the Fragmentation Pathway:

- Formation of m/z 194: The molecular ion (m/z 238) can undergo a retro-Diels-Alder-type fragmentation, losing a molecule of ethylene (C_2H_4 , 28 Da) and carbon dioxide (CO_2 , 44 Da) to form the radical cation of diphenylketene at m/z 194.
- Formation of m/z 193: This ion is likely formed by the loss of a single hydrogen radical from the m/z 194 fragment, leading to a more stabilized cation.
- Formation of m/z 165 (Fluorenyl Cation): A key fragment in the mass spectra of many compounds containing a diphenylmethyl group is the highly stable fluorenyl cation ($C_{13}H_9^+$) at m/z 165. This is likely formed from the m/z 193 ion through the loss of a carbon monoxide molecule (CO , 28 Da) and subsequent rearrangement.
- Formation of m/z 115 (Indenyl Cation): Further fragmentation of the fluorenyl cation (m/z 165) can occur through the loss of acetylene (C_2H_2) twice (or C_4H_4), leading to the formation of the indenyl cation at m/z 115.

Experimental Protocol

The following is a representative protocol for the analysis of **3,3-Diphenyldihydrofuran-2(3H)-one** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

- Dissolve approximately 1 mg of **3,3-Diphenyldihydrofuran-2(3H)-one** in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure complete dissolution.
- If necessary, dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) for GC-MS analysis.

2. GC-MS System and Parameters:

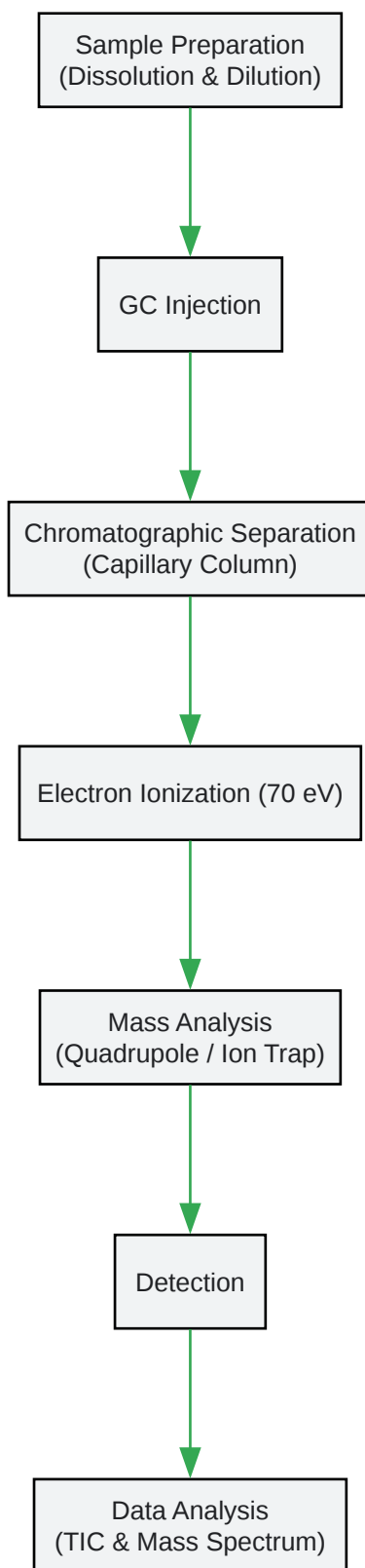
- Gas Chromatograph: Standard GC system (e.g., Agilent, Shimadzu, Thermo Fisher).
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 10 minutes.
- Mass Spectrometer: Quadrupole or Ion Trap Mass Analyzer.
- Ionization Mode: Electron Ionization (EI).[\[2\]](#)
- Ionization Energy: 70 eV.[\[2\]](#)
- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 400.
- Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Analysis:

- Acquire the total ion chromatogram (TIC) and identify the peak corresponding to **3,3-Diphenyldihydrofuran-2(3H)-one**.
- Extract the mass spectrum for the identified peak.
- Analyze the fragmentation pattern and compare it with the reference data provided in this document and available spectral libraries.

Experimental Workflow



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Caption: General workflow for the GC-EI-MS analysis of **3,3-Diphenyldihydrofuran-2(3H)-one**.

Conclusion

The electron ionization mass spectrum of **3,3-Diphenyldihydrofuran-2(3H)-one** is characterized by a series of distinct fragment ions, with the most significant being at m/z 194, 193, 165, and 115. The fragmentation pathway is dominated by the formation of stable, resonance-delocalized cations, particularly the fluorenyl cation, which is a hallmark of diphenyl-containing structures. The protocol and data presented in this application note serve as a valuable resource for the unambiguous identification and structural confirmation of this compound in a variety of scientific applications.

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References

- 1. Dihydro-3,3-diphenyl-2(3H)-furanone | C₁₆H₁₄O₂ | CID 70393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gamma-Phenyl-gamma-butyrolactone | C₁₀H₁₀O₂ | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]
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